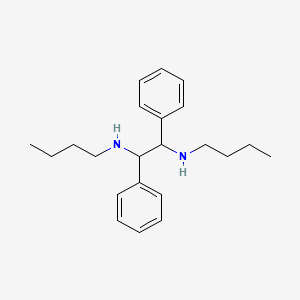
N,N'-dibutyl-1,2-diphenylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibutyl-1,2-diphenylethane-1,2-diamine: is an organic compound with the molecular formula C22H30N2. This compound is characterized by the presence of two phenyl groups and two butyl groups attached to an ethane backbone with two amine groups. It is a derivative of 1,2-diphenylethane-1,2-diamine, which is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N’-dibutyl-1,2-diphenylethane-1,2-diamine involves the reductive amination of 1,2-diphenylethane-1,2-diamine with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Direct Alkylation: Another method involves the direct alkylation of 1,2-diphenylethane-1,2-diamine with butyl halides (e.g., butyl chloride or butyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, typically forming imine or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.
Substitution: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imine or nitroso derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Various substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis. It is also employed in the synthesis of chiral catalysts for asymmetric hydrogenation reactions.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine derivatives have been investigated for their potential therapeutic applications, including as anti-cancer agents and antimicrobial compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the formulation of certain types of lubricants and surfactants.
Wirkmechanismus
The mechanism of action of N,N’-dibutyl-1,2-diphenylethane-1,2-diamine depends on its specific application. As a ligand, it coordinates with metal ions to form stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethane-1,2-diamine: The parent compound, which lacks the butyl groups, is widely used in asymmetric catalysis and coordination chemistry.
N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine: A similar compound with methyl groups instead of butyl groups, used in similar applications but with different steric and electronic properties.
N,N’-Diethyl-1,2-diphenylethane-1,2-diamine: Another derivative with ethyl groups, offering different solubility and reactivity profiles.
Uniqueness: N,N’-dibutyl-1,2-diphenylethane-1,2-diamine is unique due to the presence of butyl groups, which can influence its solubility, steric hindrance, and electronic properties. These characteristics can make it more suitable for specific applications, such as in the formation of larger and more stable metal complexes or in the synthesis of more hydrophobic derivatives.
Eigenschaften
CAS-Nummer |
4169-62-4 |
|---|---|
Molekularformel |
C22H32N2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
N,N'-dibutyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16,21-24H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
XVVUNBWSRDKSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


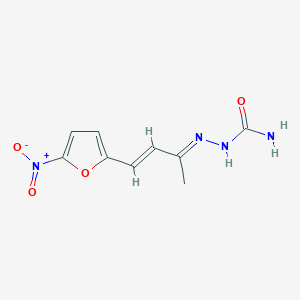
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
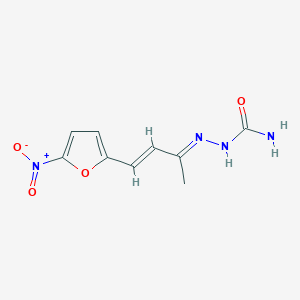
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
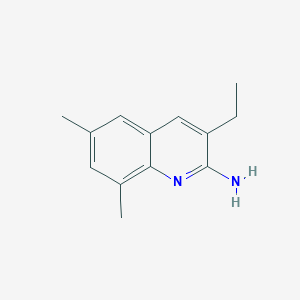
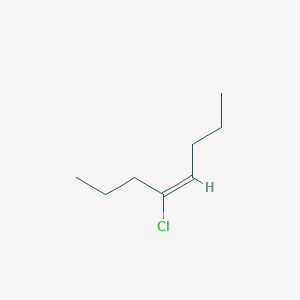
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
